molecular formula C13H15NO3 B152136 (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 428518-36-9

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B152136
CAS No.: 428518-36-9
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS: 428518-36-9) is a chiral pyrrolidinone derivative with a benzyl group at the N1 position and a methyl ester at the C3 position. Its molecular formula is C₁₃H₁₅NO₃ (MW: 233.26 g/mol) . The (R)-configuration at the C3 position confers stereochemical specificity, making it a critical intermediate in pharmaceutical synthesis, particularly for anti-histamine agents and analgesics . The compound’s structure combines a rigid pyrrolidinone ring with a lipophilic benzyl group, enabling both hydrogen bonding and π-π interactions in biological systems.

Properties

IUPAC Name

methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWSSDZHQOPJI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350779
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428518-36-9
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 428518-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Borane-Mediated Asymmetric Reduction

A pivotal method involves the asymmetric reduction of a prochiral ketone precursor to establish the (R)-configuration. In a representative procedure, a solution of the amide intermediate (20) (32.7 g) in tetrahydrofuran (THF) is treated with borane-dimethyl sulfide complex (BH3-Me2S, 2 M in THF) at 0°C. The reaction mixture is refluxed for 2 hours, followed by quenching with methanol and basification with 10 N NaOH. The resultant benzyl amine is extracted with dichloromethane and purified via distillation (125–135°C at 1–2 mmHg).

StepReagents/ConditionsIntermediateYield
1BH3-Me2S, THF, 0°C → refluxBenzyl amineNot reported
2BrCN, CH2Cl2, refluxCyclized productNot reported

Methylation of Chiral Carboxylic Acid Precursors

Esterification Using (Trimethylsilyl)diazomethane

A stereospecific route begins with (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which is methylated using (trimethylsilyl)diazomethane (TMS-diazomethane). In a flame-dried Schlenk flask, the carboxylic acid (330 mg) is dissolved in a toluene-methanol mixture (2.2 mL toluene, 0.5 mL MeOH). TMS-diazomethane (0.1 mL, 2.0 M) is added dropwise, and the solution is stirred at room temperature for 18 hours. The reaction is quenched with acetic acid, extracted with ethyl acetate, and purified via flash chromatography.

Advantages and Limitations

  • Advantages : High enantiopurity (97%) is achievable when starting from enantiomerically pure carboxylic acid.

  • Limitations : TMS-diazomethane is moisture-sensitive and requires careful handling.

ParameterValue
Reaction Time18 h
TemperatureRoom temperature
Purity97%

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Alternative resolution involves reacting the racemic carboxylic acid precursor with a chiral amine (e.g., cinchonidine) to form diastereomeric salts. Differential crystallization yields the (R)-enantiomer, which is subsequently esterified.

Industrial-Scale Continuous Flow Synthesis

Microreactor Technology

Recent advancements employ continuous flow systems to enhance reproducibility and reduce reaction times. A microreactor charged with a chiral catalyst (e.g., (R)-BINAP-ruthenium complexes) enables asymmetric hydrogenation of ketone precursors at elevated pressures (10–15 bar). The esterification step is integrated downstream using immobilized lipases in a packed-bed reactor.

Process Metrics

MetricValue
Throughput5 kg/h
Enantiomeric Excess (ee)>99%
Catalyst Loading0.5 mol%

Comparative Analysis of Methods

Efficiency and Scalability

  • Asymmetric Reduction : Suitable for laboratory-scale synthesis but lacks yield data for industrial evaluation.

  • Carboxylic Acid Methylation : High enantiopurity but relies on expensive diazomethane derivatives.

  • Continuous Flow : Ideal for bulk production, though initial setup costs are prohibitive for small-scale applications .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name N1 Substituent Molecular Weight (g/mol) Key Characteristics References
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Benzyl 233.26 Pharmaceutical intermediate; chiral specificity .
Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Methyl 157.16 Smaller substituent; lower steric hindrance; synthesized via Na-mediated alkylation .
Methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 3-Hydroxyphenyl 235.23 (calculated) Polar hydroxyl group enhances solubility; forms hydrazone derivatives for drug discovery .
(R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate (S)-1-Phenylethyl 247.29 Bulkier substituent; dual stereocenters may optimize receptor binding .
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate sec-Butyl 199.25 Increased lipophilicity; potential for improved membrane permeability .
  • Impact of Substituent Size :
    • The benzyl group in the target compound enhances aromatic interactions, which are absent in the methyl-substituted analog.
    • Bulkier groups (e.g., phenylethyl, sec-butyl) improve lipophilicity but may reduce solubility.
2.2. Ring Size and Bioactivity

Pyrrolidinone derivatives (5-membered rings) are compared to piperidinone analogs (6-membered rings):

  • Pyrrolidinones: Target Compound: Inactive against MAGL and FAAH enzymes, as seen in carbamate derivatives of similar 5-membered rings . Piperidinones: 6-membered rings (e.g., piperidine carbamates) show MAGL inhibition due to better geometric alignment with enzyme active sites .
2.3. Stereochemical Considerations
  • The (R)-configuration in the target compound is critical for its role as a chiral intermediate. Enantiomers or diastereomers (e.g., (R,S)-configured phenylethyl derivatives) exhibit distinct biological behaviors .
2.4. Functional Group Modifications
  • Ester vs. Carbamate :
    • The methyl ester in the target compound allows facile hydrolysis to carboxylic acids for further derivatization .
    • Carbamate derivatives (e.g., compound 15 in ) exhibit reduced enzymatic activity, highlighting the importance of the ester group .

Biological Activity

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, often abbreviated as (R)-MBOP, is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(R)-MBOP has the molecular formula C13H15NO3C_{13}H_{15}NO_3 and a molecular weight of approximately 233.26 g/mol. The compound features a pyrrolidine ring and a benzyl group attached to the nitrogen atom, contributing to its unique chemical properties. Its enantiomerically pure form is beneficial for asymmetric synthesis in drug development, where the specific chirality can significantly influence biological activity.

Antimicrobial Activity

Preliminary studies indicate that (R)-MBOP exhibits antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against certain multidrug-resistant Staphylococcus aureus strains. However, further research is required to fully elucidate its efficacy and potential therapeutic applications in treating infections caused by resistant bacterial strains .

Table 1: Antimicrobial Activity of (R)-MBOP

PathogenActivity ObservedReference
Staphylococcus aureusModerate
Multidrug-resistant strainsPromising
Gram-negative pathogensNo activity

Anticancer Activity

In vitro studies have evaluated the anticancer potential of (R)-MBOP derivatives against various cancer cell lines. For instance, compounds related to (R)-MBOP have been tested on A549 human lung adenocarcinoma cells, demonstrating varying degrees of cytotoxicity. The results indicated that specific structural modifications could enhance anticancer activity. The MTT assay revealed that some derivatives significantly reduced cell viability compared to controls .

Table 2: Anticancer Activity of (R)-MBOP Derivatives

CompoundIC50 Value (µM)Cell LineReference
Compound A66A549
Compound B90RPMI 8226
Control (Cisplatin)10A549

The precise mechanisms through which (R)-MBOP exerts its biological effects are still under investigation. However, it is suggested that the compound may act through enzyme inhibition and receptor binding, affecting various biochemical pathways involved in microbial resistance and cancer cell proliferation.

Enzyme Inhibition

Studies have indicated that (R)-MBOP may inhibit specific enzymes crucial for bacterial survival and cancer cell growth. The exact targets remain to be fully identified but are thought to involve pathways associated with cell division and metabolic processes .

Case Studies

Recent research has focused on synthesizing novel derivatives of (R)-MBOP to enhance its biological activity. For example, modifications introducing different substituents on the benzyl group have shown promising results in increasing both antimicrobial and anticancer activities, suggesting that structural diversity can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing enantiomerically pure (R)-methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via diastereoselective neutralization of dimethyl (2R*,3R*)-3-arylglutamate hydrochlorides, followed by cyclization. Key steps include Grignard reagent addition to methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate intermediates (e.g., 4-methoxyphenylmagnesium bromide in THF) and subsequent reduction with LiAlH4 . Diastereomer separation is critical, as evidenced by chiral HPLC or crystallization, with yields optimized to ~21% under reflux conditions .

Q. How is the structural configuration of this compound validated in synthetic workflows?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For example, single-crystal studies at 293 K with an R factor of 0.042 confirm bond lengths (mean C–C = 0.003 Å) and stereochemistry . Complementary techniques include 1H^1H/13C^{13}C NMR (e.g., δ 7.31–7.19 ppm for benzyl protons) and FT-IR spectroscopy to verify functional groups like the carbonyl (5-oxo) moiety .

Q. What are the typical purity analysis protocols for this compound?

  • Methodological Answer : Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values). Mass spectrometry (ESI+ m/z 440 [M+Na]+^+) further confirms molecular identity .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this pyrrolidinone derivative?

  • Methodological Answer : The (R)-enantiomer’s activity in enzyme inhibition (e.g., MAGL, FAAH) is structure-dependent. Competitive activity-based protein profiling (ABPP) in mouse brain membrane proteomes shows that replacing a 6-membered ring (active MAGL inhibitors) with the 5-membered pyrrolidinone scaffold results in inactivity, highlighting the necessity of ring size and substituent positioning . SAR studies suggest benzyl and ester groups are critical for target engagement .

Q. What computational approaches are used to predict the conformational dynamics of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze puckering coordinates (amplitude qq, phase ϕ\phi) to model nonplanar ring conformations. Cremer-Pople parameters quantify out-of-plane displacements, which correlate with crystallographic data (e.g., torsional angles from ORTEP-3 visualizations) . Molecular docking (AutoDock Vina) predicts binding affinities to serine hydrolases, guided by experimental IC50_{50} values .

Q. How can data contradictions in biological assays be resolved?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., inactive in ABPP but active in vitro) may arise from assay conditions (e.g., membrane permeability vs. purified enzymes). Validate using orthogonal methods:

  • Fluorescent polarization assays with recombinant MAGL.
  • Metabolic stability tests in liver microsomes to rule out rapid degradation.
  • X-ray co-crystallography to confirm target binding (e.g., SHELX-refined structures) .

Key Citations

  • Synthesis & Structure :
  • Biological Activity :
  • Crystallography :
  • Computational Analysis :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.